A Comprehensive Technical Guide to Boc-D-Thr-OH.DCHA: Properties, Applications, and Protocols for Peptide Synthesis
A Comprehensive Technical Guide to Boc-D-Thr-OH.DCHA: Properties, Applications, and Protocols for Peptide Synthesis
Abstract: This technical guide provides an in-depth analysis of N-α-t-Butoxycarbonyl-D-threonine dicyclohexylamine salt (Boc-D-Thr-OH.DCHA), a pivotal reagent in synthetic peptide chemistry. We will explore its fundamental physicochemical properties, dissect the strategic importance of its dual-component nature—the acid-labile Boc protecting group and the stability-enhancing dicyclohexylammonium salt—and provide detailed, field-tested protocols for its application. This document is intended for researchers, chemists, and professionals in drug development who utilize Boc-based solid-phase peptide synthesis (SPPS) and require a comprehensive understanding of this essential building block.
Core Chemical Identity
Boc-D-Thr-OH.DCHA is a derivative of the amino acid D-threonine, specifically designed for use in Boc-strategy peptide synthesis. Its structure consists of the N-terminally protected amino acid, Boc-D-threonine, forming an ionic bond with the organic base dicyclohexylamine (DCHA).
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Chemical Name: N-α-t-Butoxycarbonyl-D-threonine dicyclohexylamine salt
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Common Synonyms: Boc-D-Thr-OH DCHA
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CAS Number: 78981-84-7[]
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Molecular Formula: C₉H₁₇NO₅ · C₁₂H₂₃N[]
Caption: Ionic association of Boc-D-Threonine and Dicyclohexylamine.
Physicochemical Properties
The physical characteristics of Boc-D-Thr-OH.DCHA are critical for its storage, handling, and reactivity. The formation of the DCHA salt significantly improves the handling properties of the parent Boc-D-Thr-OH, which can be difficult to crystallize.
| Property | Value | Source(s) |
| Molecular Weight | 400.6 g/mol | [] |
| Appearance | White to off-white or slight yellow crystalline powder | [2] |
| Solubility | Soluble in Dimethylformamide (DMF); Insoluble in water. | [2][3] |
| Storage Temperature | Recommended 2-8°C, cool and dry conditions. | [4][5] |
| Purity | Typically ≥98% by TLC | [2][6] |
Strategic Role in Peptide Synthesis
The utility of Boc-D-Thr-OH.DCHA is rooted in a deliberate chemical design that addresses two core challenges in peptide synthesis: selective N-terminal protection and the practical handling of synthetic intermediates.
The Nα-Boc Protecting Group: An Acid-Labile Shield
The tert-butoxycarbonyl (Boc) group is a cornerstone of one of the two major orthogonal strategies in solid-phase peptide synthesis (SPPS).[3] Its primary function is to temporarily block the N-terminal amine of the threonine residue, preventing it from reacting out of sequence.
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Mechanism of Action: The Boc group is stable under the basic and nucleophilic conditions required for peptide bond formation.[][8] This allows for the selective deprotection of other functional groups on the peptide chain if necessary (orthogonality).
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Deprotection: It is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).[] The byproducts of this reaction are gaseous isobutylene and carbon dioxide, which are easily removed, simplifying the workflow.[] This acid-lability defines the "Boc strategy" of SPPS.
The Dicyclohexylamine (DCHA) Salt: Engineering Stability and Handling
While the Boc-protected amino acid is the reactive component, its formulation as a DCHA salt is a critical manufacturing and handling consideration. Many N-Boc protected amino acids are oils or amorphous solids that are challenging to purify and weigh accurately.
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Causality: The addition of the bulky, basic dicyclohexylamine neutralizes the acidic carboxyl group of Boc-D-Thr-OH. This acid-base reaction promotes the formation of a stable, crystalline salt.[10]
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Proven Insight: The conversion to a crystalline DCHA salt is a self-validating purification step. The process of crystallization inherently selects for the correct molecule, excluding impurities and resulting in a product with higher purity and a longer shelf-life. This makes it an indispensable feature for ensuring reproducibility in GMP and research-grade peptide synthesis.[10] Before the coupling reaction, the free carboxylic acid must be regenerated from the salt, a step that is typically performed in situ.
The Unprotected Hydroxyl Side Chain
This particular reagent features a free, unprotected hydroxyl group on the threonine side chain. In many synthetic contexts, especially for shorter peptides, this is acceptable. However, for longer, more complex syntheses, the hydroxyl group presents a potential site for unwanted side reactions, such as O-acylation, during subsequent coupling steps.
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Expert Consideration: The decision to use an unprotected threonine derivative is sequence and reagent-dependent. Coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate) have been shown to successfully couple unprotected hydroxy-amino acids with minimal side reactions in certain contexts.[11] However, for critical syntheses or sequences prone to side reactions, a side-chain protected derivative, such as Boc-D-Thr(Bzl)-OH, should be considered to ensure the integrity of the final peptide.[12]
Experimental Protocols and Workflows
The following protocol details a standard cycle for the incorporation of Boc-D-Thr-OH.DCHA into a growing peptide chain on a solid support resin (e.g., Merrifield resin).
Protocol: Single Coupling Cycle in Boc-SPPS
This protocol assumes a peptide synthesis reaction vessel and a starting resin with a previously deprotected N-terminal amine.
Materials:
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Peptide-resin (on Merrifield or PAM resin)
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Boc-D-Thr-OH.DCHA
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Dichloromethane (DCM), peptide synthesis grade
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Trifluoroacetic acid (TFA)
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Diisopropylethylamine (DIPEA)
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N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)
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Dimethylformamide (DMF), peptide synthesis grade
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Isopropanol
Step-by-Step Methodology:
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Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes. Drain the solvent.
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Boc Deprotection:
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Add a solution of 50% TFA in DCM to the resin.
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Agitate for 2 minutes. Drain.
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Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.
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Drain the acid solution.
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Causality: The first short treatment removes residual water and prepares the resin, while the second, longer treatment ensures complete cleavage of the N-terminal Boc group from the preceding amino acid residue.
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Washing: Wash the resin thoroughly to remove residual TFA and the cleaved Boc group.
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Wash with DCM (3x).
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Wash with Isopropanol (1x).
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Wash with DCM (3x). Drain completely.
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-
Neutralization:
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Add a solution of 5-10% DIPEA in DCM to the resin.
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Agitate for 2-5 minutes. Repeat once.
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Wash with DCM (5x) to remove all traces of DIPEA.
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Trustworthiness: Complete removal of the base is critical. Residual DIPEA can neutralize the activated amino acid in the next step, inhibiting the coupling reaction.
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-
Activation and Coupling:
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In a separate vessel, dissolve Boc-D-Thr-OH.DCHA (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.
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Add the activating agent, for example, DCC (1 equivalent relative to the amino acid), dissolved in DCM.
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Allow to pre-activate for 10-15 minutes at 0°C.
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Expertise: Pre-activation is crucial. It allows the formation of the reactive O-acylisourea intermediate from the regenerated free acid before its introduction to the resin, minimizing side reactions.
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Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the reaction vessel containing the neutralized resin.
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Agitate for 2-4 hours at room temperature.
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Post-Coupling Wash:
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Drain the reaction mixture.
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Wash the resin with DMF (3x).
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Wash the resin with DCM (3x).
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Reaction Monitoring (Optional but Recommended):
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Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (beads remain yellow) indicates a complete coupling reaction. A positive result (blue beads) signifies an incomplete reaction, and a second coupling may be required.
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Caption: Workflow for a single amino acid incorporation cycle in Boc-SPPS.
Safety and Handling
Proper handling of Boc-D-Thr-OH.DCHA is essential for laboratory safety and maintaining the integrity of the reagent.
| Precaution Category | Specific Recommendations | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a standard laboratory coat. | [13] |
| Engineering Controls | Handle in a well-ventilated area. For weighing and transfers that may generate dust, use a chemical fume hood. | [14] |
| Handling | Avoid inhalation of dust. Avoid contact with skin and eyes. | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage at 2-8°C. | [15][14][16] |
| Hazard Summary | Classified as a combustible solid. May cause skin, eye, and respiratory irritation upon exposure. | [2][17] |
Conclusion
Boc-D-Thr-OH.DCHA is a highly refined and essential building block for Boc-strategy solid-phase peptide synthesis. Its design thoughtfully addresses both the chemical requirements of orthogonal protection and the practical demands of handling and purification. The acid-labile Boc group provides robust N-terminal protection, while the formation of the dicyclohexylamine salt confers superior crystallinity, stability, and purity. An understanding of its properties, the rationale behind its structure, and the appropriate handling protocols are paramount for any researcher aiming to achieve reliable and reproducible results in the synthesis of complex peptides.
References
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Ser-OH.DCHA.
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Synthesis and Purification of Boc-Ser-OH.DCHA: A Technical Guide.
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Thieme. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]
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LookChem. (n.d.). Cas 102185-45-5,BOC-D-MEPHE-OH DCHA. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boc-D-His(Boc)-OH DCHA. PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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BuyersGuideChem. (n.d.). Melting point standard 47-49°C | 119-61-9. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Retrieved from [Link]
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LookChem. (n.d.). Cas 201472-66-4,BOC-DAB(BOC)-OH DCHA. Retrieved from [Link]
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BioCrick. (n.d.). Product Datasheet. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Boc-3-Thi-OH DCHA [83825-42-7]. Retrieved from [Link]
- Springer. (1994). Chirospecific synthesis of D and Lp-chlorohomophenylalanine N-t-BOC DCHA salts. Amino Acids, 6(1), 97-105.
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ResearchGate. (n.d.). Applications of BOP reagent in solid phase peptide synthesis III. Solid phase peptide synthesis with unprotected aliphatic and aromatic hydroxyamino acids using BOP reagent. Retrieved from [Link]
- Benchchem. (n.d.). Comparing Fmoc-Thr-OH and Boc-L-Thr-OH in synthesis.
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Chem-Impex. (n.d.). Fmoc-D-Dbu(Boc)-OH. Retrieved from [Link]
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Chem-Impex. (n.d.). Boc-O-allyloxycarbonyl-L-threonine dicyclohexylammonium salt. Retrieved from [Link]
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Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Boc-D-Thr(Bzl)-OH [69355-99-3]. Retrieved from [Link]
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